molecular formula C25H34O3 B1683015 Trenbolone Enanthate CAS No. 1629618-98-9

Trenbolone Enanthate

Cat. No. B1683015
M. Wt: 382.5 g/mol
InChI Key: HGSFRISGULOJBX-QENXHYHDSA-N
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Description

Trenbolone Enanthate is an extremely powerful anabolic steroid . It’s virtually interchangeable with Parabolan (Trenbolone Hexahydrobenzylcarbonate) and all Trenbolone compounds carry the same, identical Trenbolone hormone . The only difference in the compounds is the ester attached, which helps to control the hormone’s releasing activity . It’s a potent anabolic androgenic steroid, possessing 500 times more anabolic and androgenic steroid than testosterone .


Synthesis Analysis

Trenbolone Enanthate is synthesized by attaching the Enanthate ester to the Trenbolone compound . A detailed synthesis process involves a cold mixture of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in anhydrous methylene chloride (DCM), to which a solution of the compound and acetic acid in anhydrous DCM is added dropwise under stirring, while keeping the internal temperature at -5 °C .


Molecular Structure Analysis

Trenbolone Enanthate has a molecular formula of C25H34O3 . Its average mass is 382.536 Da and its monoisotopic mass is 382.250793 Da . It is structurally characterized by a 4,9,11-triene-3-one structure composing a highly conjugated π-electron system .


Physical And Chemical Properties Analysis

Trenbolone Enanthate has a molecular formula of C25H34O3 . Its average mass is 382.536 Da and its monoisotopic mass is 382.250793 Da .

Scientific Research Applications

Bone Mineral Density Preservation

Trenbolone Enanthate (TREN) has been found effective in preserving bone mineral density (BMD) in skeletally mature orchiectomized rats. It also results in less prostate enlargement compared to testosterone. TREN administration can prevent bone loss and maintain bone strength without significantly increasing prostate mass or hemoglobin concentrations. This suggests that TREN may be a potential agent for clinical trials in preventing bone loss due to androgen deficiency (McCoy et al., 2012).

Hemoglobin Concentrations

Intramuscular testosterone and TREN enanthate have been shown to elevate hemoglobin concentrations. TREN, a synthetic analogue of testosterone, can increase hemoglobin without causing prostate enlargement. This suggests that TREN may selectively activate androgen receptors, offering potential clinical benefits in conditions requiring elevation of hemoglobin levels (McCoy et al., 2010).

Tissue Selective Anabolic Activity

TREN exhibits tissue-selective anabolic activity, affecting muscle, bone, adiposity, hemoglobin, and prostate. TREN, a potent testosterone analog, may have selective androgen receptor modulator (SARM)-like actions due to its non-5α-reducible nature. It can prevent orchiectomy-induced losses in muscle and bone and reduce visceral fat accumulation without significantly increasing prostate mass. This study underscores TREN's potential as an alternative to traditional androgen replacement therapy (Yarrow et al., 2011).

Bone Loss Prevention in Gonadectomized Male Rodents

TREN protects against bone loss in gonadectomized male rodents. This study supported the idea that neither 5alpha reduction nor aromatization of androgens is necessary for bone maintenance. TREN prevented hypogonadism-induced bone loss, suggesting that androgens' bone protective effects can occur independently of specific enzymatic pathways (Yarrow et al., 2010).

Combined Effects with Anastrozole

A study on the combined effects of Anastrozole and TREN or Testosterone on the prostate and Levator Ani‐Bulbo Cavernosus Mass indicated the role of the aromatase enzyme in mediating androgen effects. The research focused on how TREN, combined with an aromatase inhibitor, impacts prostate mass and muscle development (Beck et al., 2013).

Safety And Hazards

Trenbolone Enanthate is not considered the most side effect friendly anabolic steroid . Possible side effects include nausea, vomiting, headache, skin color changes, increased/decreased sexual interest, oily skin, hair loss, and acne . It can also cause alterations in cholesterol, leading to an increase in cardiovascular strain and left ventricular hypertrophy .

Future Directions

Trenbolone Enanthate is gaining attention for its remarkable benefits, but it also has significant side effects . Users should be cognizant of the potential for significant harms and health-care providers working with this group may consider more focused screening strategies . Future policy decisions regarding anabolic steroids may wish to consider the pivotal role Trenbolone Enanthate plays in adverse outcomes for this unique group of substance users .

properties

IUPAC Name

[(8S,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl] heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O3/c1-3-4-5-6-7-24(27)28-23-13-12-22-21-10-8-17-16-18(26)9-11-19(17)20(21)14-15-25(22,23)2/h14-16,21-23H,3-13H2,1-2H3/t21-,22+,23+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSFRISGULOJBX-FVEXOFTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OC1CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(C=CC3=C4CCC(=O)C=C4CC[C@@H]23)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001046847
Record name (1S,3aS,3bS,11aS)-11a-Methyl-7-oxo-2,3,3a,3b,4,5,7,8,9,11a-decahydro-1H-cyclopenta[a]phenanthren-1-yl heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001046847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trenbolone Enanthate

CAS RN

1629618-98-9
Record name (17β)-17-[(1-Oxoheptyl)oxy]estra-4,9,11-trien-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1629618-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trenbolone enanthate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1629618989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S,3aS,3bS,11aS)-11a-Methyl-7-oxo-2,3,3a,3b,4,5,7,8,9,11a-decahydro-1H-cyclopenta[a]phenanthren-1-yl heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001046847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRENBOLONE ENANTHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF02TM6THR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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